
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate, also known as CPO, is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of drug discovery.
Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
Research into compounds with structural similarities, such as chromenes and coumarins, focuses on the synthesis and detailed characterization of their crystal structures. These studies provide insights into the molecular configurations, enhancing our understanding of their chemical properties and potential applications in material science and molecular engineering (Manolov et al., 2012).
Antimicrobial Activity
Compounds akin to 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate have been evaluated for their antimicrobial properties. The structural elements present in these compounds, such as the chromene core and halogenated phenyl groups, contribute to their potential antimicrobial activity, suggesting possible applications in developing new antimicrobial agents (Radwan et al., 2020).
Synthetic Applications
Research also delves into the synthetic utility of chromene derivatives, exploring their roles as intermediates in organic synthesis. For instance, the cyclization reactions involving cyclopropene units lead to the formation of complex heterocyclic structures, demonstrating the potential of chromene derivatives in synthetic organic chemistry to create diverse and complex molecular architectures (Meijere et al., 1989).
Chemical Reactivity and Mechanisms
Studies on chromene derivatives highlight their chemical reactivity, providing insights into reaction mechanisms that could be leveraged in the synthesis of novel compounds. This research can inform the development of new chemical reactions and the synthesis of compounds with potential applications in pharmaceuticals, materials science, and beyond (Terzidis et al., 2008).
Mecanismo De Acción
Target of action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation .
Mode of action
CCCP acts as an ionophore and reduces the ability of ATP synthase to function optimally
Biochemical pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. CCCP, a similar compound, disrupts the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Pharmacokinetics
A compound with a similar structure, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of action
Cccp, a similar compound, causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO4/c1-11-18(12-4-6-14(21)7-5-12)19(22)16-9-8-15(10-17(16)24-11)25-20(23)13-2-3-13/h4-10,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHCONGEFXHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

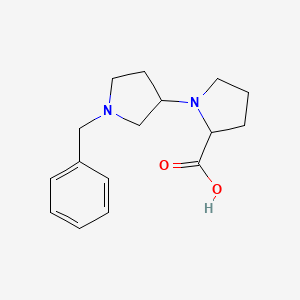
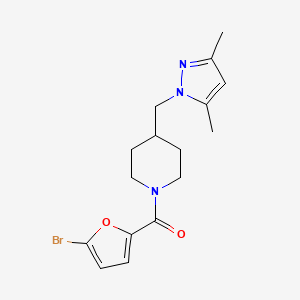
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)
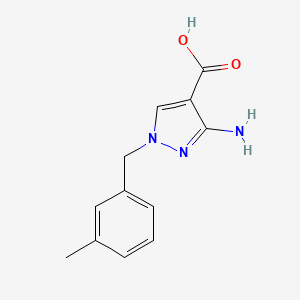
methanone](/img/structure/B2959812.png)
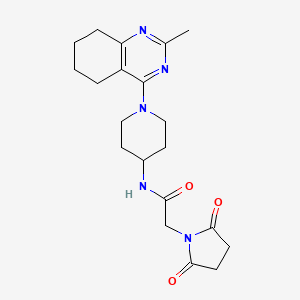
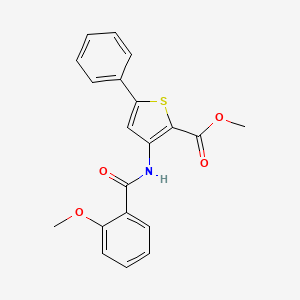
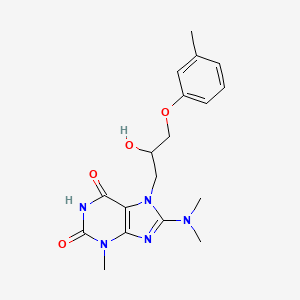
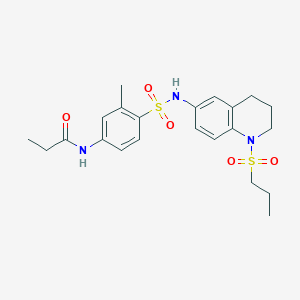
![4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2959821.png)
![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)
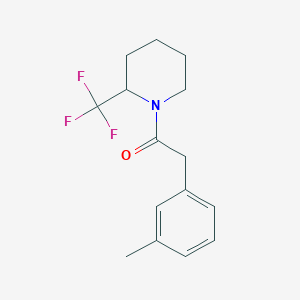
![4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2959825.png)
![N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B2959827.png)